Glycyl-l-Tyrosin-methylester-hydrochlorid
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Overview
Description
Glycyl-l-Tyrosin-methylester-hydrochlorid is a dipeptide compound composed of glycine and l-tyrosine, with a methyl ester group and hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-l-Tyrosin-methylester-hydrochlorid typically involves the coupling of glycine and l-tyrosine methyl ester. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-l-Tyrosin-methylester-hydrochlorid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Glycyl-l-Tyrosin-methylester-hydrochlorid has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored as a potential prodrug for l-tyrosine, enhancing its bioavailability and therapeutic efficacy.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Glycyl-l-Tyrosin-methylester-hydrochlorid involves its hydrolysis to release l-tyrosine and glycine. These amino acids can then participate in various biochemical pathways. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-l-Tyrosine: Similar structure but lacks the methyl ester group.
l-Tyrosine Methyl Ester: Contains only the tyrosine residue with a methyl ester group.
Glycyl-l-Tyrosin-ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Glycyl-l-Tyrosin-methylester-hydrochlorid is unique due to its combination of glycine and l-tyrosine with a methyl ester group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-18-12(17)10(14-11(16)7-13)6-8-2-4-9(15)5-3-8;/h2-5,10,15H,6-7,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOMLJRDALKBAM-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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